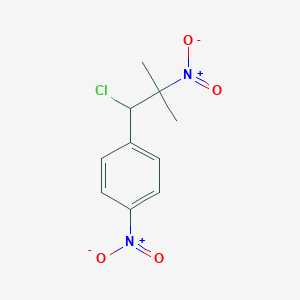
1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene is a chemical compound with the molecular formula C10H12ClNO2. It is characterized by the presence of a chloro group, a nitro group, and a benzene ring. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene typically involves the nitration of 1-chloro-2-methyl-2-nitropropane followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and aluminum chloride as a catalyst for the Friedel-Crafts reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amino derivatives are formed.
Substitution: Depending on the nucleophile, various substituted benzene derivatives can be obtained.
Applications De Recherche Scientifique
1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Chloro-2-methyl-2-nitropropyl)benzene
- 1-(1-Chloro-2-methyl-2-nitropropyl)-3-nitrobenzene
- 1-(1-Chloro-2-methyl-2-nitropropyl)-2-nitrobenzene
Uniqueness
1-(1-Chloro-2-methyl-2-nitropropyl)-4-nitrobenzene is unique due to the specific positioning of the nitro groups on the benzene ring, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
55605-31-7 |
|---|---|
Formule moléculaire |
C10H11ClN2O4 |
Poids moléculaire |
258.66 g/mol |
Nom IUPAC |
1-(1-chloro-2-methyl-2-nitropropyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H11ClN2O4/c1-10(2,13(16)17)9(11)7-3-5-8(6-4-7)12(14)15/h3-6,9H,1-2H3 |
Clé InChI |
XKONJTFWTRVFNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=C(C=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


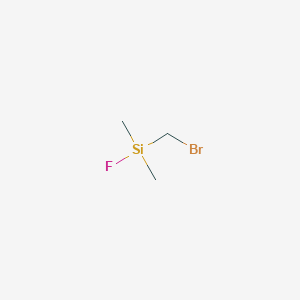
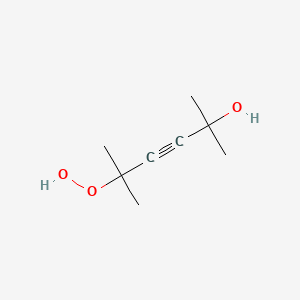
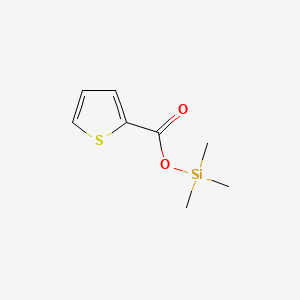
![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)
![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)
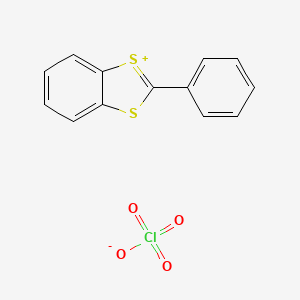
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
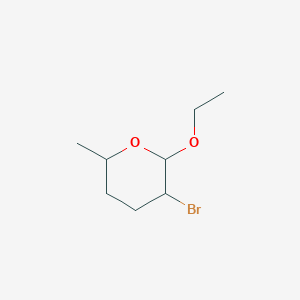
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)

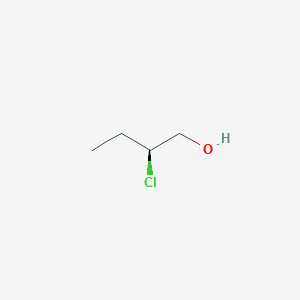
![3,3-Diphenyl-1-azabicyclo[3.1.0]hexane](/img/structure/B14638244.png)
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)
